Mozenavir
Mozenavir
Mozenavir is a non-peptidomimetic, water soluble, cyclic urea that is a selective inhibitor of HIV-1 protease.
Brand Name:
Vulcanchem
CAS No.:
174391-92-5
VCID:
VC0536085
InChI:
InChI=1S/C33H36N4O3/c34-27-15-7-13-25(17-27)21-36-29(19-23-9-3-1-4-10-23)31(38)32(39)30(20-24-11-5-2-6-12-24)37(33(36)40)22-26-14-8-16-28(35)18-26/h1-18,29-32,38-39H,19-22,34-35H2/t29-,30-,31+,32+/m1/s1
SMILES:
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O
Molecular Formula:
C33H36N4O3
Molecular Weight:
536.7 g/mol
Mozenavir
CAS No.: 174391-92-5
Inhibitors
VCID: VC0536085
Molecular Formula: C33H36N4O3
Molecular Weight: 536.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Mozenavir is a non-peptidomimetic, water soluble, cyclic urea that is a selective inhibitor of HIV-1 protease. |
---|---|
CAS No. | 174391-92-5 |
Product Name | Mozenavir |
Molecular Formula | C33H36N4O3 |
Molecular Weight | 536.7 g/mol |
IUPAC Name | (4R,5S,6S,7R)-1,3-bis[(3-aminophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one |
Standard InChI | InChI=1S/C33H36N4O3/c34-27-15-7-13-25(17-27)21-36-29(19-23-9-3-1-4-10-23)31(38)32(39)30(20-24-11-5-2-6-12-24)37(33(36)40)22-26-14-8-16-28(35)18-26/h1-18,29-32,38-39H,19-22,34-35H2/t29-,30-,31+,32+/m1/s1 |
Standard InChIKey | KYRSNWPSSXSNEP-ZRTHHSRSSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O |
SMILES | C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O |
Canonical SMILES | C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O |
Appearance | Solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Mozenavir; DMP-450; DMP 450; DMP450; |
Reference | 1: De Clercq E. New developments in anti-HIV chemotherapy. Biochim Biophys Acta. 2002 Jul 18;1587(2-3):258-75. Review. PubMed PMID: 12084468. 2: De Clercq E. New anti-HIV agents and targets. Med Res Rev. 2002 Nov;22(6):531-65. Review. PubMed PMID: 12369088. 3: De Clercq E. Highlights in the development of new antiviral agents. Mini Rev Med Chem. 2002 Apr;2(2):163-75. Review. PubMed PMID: 12370077. 4: Moyle G. Overcoming obstacles to the success of protease inhibitors in highly active antiretroviral therapy regimens. AIDS Patient Care STDS. 2002 Dec;16(12):585-97. Review. PubMed PMID: 12542932. 5: Yoshimura K, Maeda K. [New HIV-1 protease inhibitors in development]. Nihon Rinsho. 2002 Apr;60(4):780-3. Review. Japanese. PubMed PMID: 11968788. 6: Hensen C, Hermann JC, Nam K, Ma S, Gao J, Höltje HD. A combined QM/MM approach to protein--ligand interactions: polarization effects of the HIV-1 protease on selected high affinity inhibitors. J Med Chem. 2004 Dec 30;47(27):6673-80. PubMed PMID: 15615516. |
PubChem Compound | 154044 |
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume